(1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic nomenclature of (1R,2S,6R,7S)-3,5-dioxa-4λ⁴-thiatricyclo[5.2.1.0²,⁶]dec-8-en-4-one follows the comprehensive International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems, incorporating multiple specialized naming conventions to accurately describe its intricate structure. The designation begins with the stereochemical descriptors (1R,2S,6R,7S), which precisely define the absolute configuration at four distinct chiral centers within the molecule, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. This level of stereochemical specification is essential for distinguishing this particular enantiomer from its numerous possible stereoisomers.
The core nomenclature element "3,5-dioxa-4λ⁴-thia" employs the systematic replacement nomenclature approach, where "dioxa" indicates the presence of two oxygen atoms at positions 3 and 5, while "thia" designates the sulfur heteroatom at position 4. The lambda notation "λ⁴" represents a critical component of modern chemical nomenclature, specifically addressing the non-standard valence state of the sulfur atom. According to International Union of Pure and Applied Chemistry lambda convention recommendations, this notation indicates that the sulfur atom exhibits a bonding number of 4, which deviates from the standard bonding number of 2 typically associated with sulfur in organic compounds.
The tricyclic designation "tricyclo[5.2.1.0²,⁶]" follows the von Baeyer nomenclature system for polycyclic structures, where the numerical sequence [5.2.1.0²,⁶] precisely describes the connectivity pattern within the three-ring system. This notation indicates that the molecule contains three interconnected rings with bridge lengths of 5, 2, and 1 atoms respectively, while the superscript notation "0²,⁶" specifies a direct bond connection between positions 2 and 6. The base name "dec" signifies that the complete tricyclic framework contains ten skeletal atoms, while "8-en" indicates the presence of a double bond beginning at position 8.
| Nomenclature Component | Structural Significance | International Union of Pure and Applied Chemistry Reference |
|---|---|---|
| (1R,2S,6R,7S) | Absolute stereochemical configuration at four chiral centers | Cahn-Ingold-Prelog system |
| 3,5-dioxa | Two oxygen heteroatoms at positions 3 and 5 | Replacement nomenclature |
| 4λ⁴-thia | Sulfur heteroatom at position 4 with lambda-4 valence state | Lambda convention |
| tricyclo[5.2.1.0²,⁶] | Three-ring system with specified bridge pattern | von Baeyer nomenclature |
| dec-8-en | Ten-atom framework with double bond at position 8 | Standard alkene nomenclature |
| 4-one | Ketone functional group at position 4 | Functional group priority |
The systematic approach to naming this compound demonstrates the sophisticated nature of modern chemical nomenclature systems, which must accommodate increasingly complex molecular architectures while maintaining precision and clarity. The integration of multiple nomenclature conventions—stereochemical descriptors, replacement nomenclature, lambda notation, von Baeyer nomenclature, and functional group terminology—reflects the multifaceted nature of contemporary organic chemistry where traditional naming systems must evolve to address novel structural motifs.
Historical Context of Tricyclic Heteroatom-Containing Compounds
The development and understanding of tricyclic heteroatom-containing compounds has evolved significantly throughout the history of organic chemistry, with the emergence of sophisticated structural motifs like (1R,2S,6R,7S)-3,5-dioxa-4λ⁴-thiatricyclo[5.2.1.0²,⁶]dec-8-en-4-one representing the culmination of decades of advances in heterocyclic chemistry. The historical foundation for tricyclic compounds was established in the mid-twentieth century with the discovery and development of prominent pharmaceutical agents, including the first generation antihistamines with tricyclic structures discovered in the 1940s, such as promethazine. These early discoveries demonstrated the significant biological activity potential inherent in tricyclic frameworks and established the importance of such structures in medicinal chemistry.
The progression of tricyclic compound research accelerated through the 1950s with landmark discoveries that shaped modern pharmacology and organic chemistry. Chlorpromazine, derived from promethazine and originally developed as a sedative, was found to possess neuroleptic properties in the early 1950s, becoming the first typical antipsychotic medication. Simultaneously, imipramine, initially investigated as an antipsychotic agent, was discovered to exhibit antidepressant properties, establishing the foundation for tricyclic antidepressant medications. These discoveries highlighted the profound impact that structural modifications within tricyclic frameworks could have on biological activity and therapeutic applications.
The systematic study of heterocyclic compounds, which encompasses the broader category containing tricyclic heteroatom structures, traces its origins to early nineteenth-century organic chemistry. The historical development includes significant milestones such as Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural by treating starch with sulfuric acid in 1832. These early investigations established the fundamental principles of heterocyclic chemistry and provided the conceptual framework for understanding how heteroatoms could be incorporated into cyclic structures to produce compounds with unique properties.
The evolution of tricyclic chemistry continued through subsequent decades with important developments including the discovery of carbamazepine in 1953, which was subsequently introduced as an anticonvulsant in 1965. The synthesis of clozapine, a derivative of imipramine, was achieved in 1958, and this compound entered the European market in 1972 under the trade name Leponex. The 1970s marked another significant period with the development of tetracyclic antidepressants such as mianserin and maprotiline, demonstrating the continued expansion of polycyclic heterocyclic chemistry.
| Historical Period | Significant Developments | Impact on Tricyclic Chemistry |
|---|---|---|
| 1818-1832 | Early heterocyclic discoveries (alloxan, furfural) | Establishment of heteroatom chemistry principles |
| 1940s | First generation tricyclic antihistamines | Demonstration of tricyclic biological activity |
| Early 1950s | Chlorpromazine and imipramine discoveries | Foundation of tricyclic pharmacology |
| 1953-1965 | Carbamazepine development | Expansion of tricyclic therapeutic applications |
| 1970s | Tetracyclic antidepressant development | Evolution toward complex polycyclic structures |
| 1990s | Second generation compounds | Advanced structural sophistication |
The contemporary understanding of tricyclic heteroatom-containing compounds reflects the accumulated knowledge from these historical developments, with modern structures like (1R,2S,6R,7S)-3,5-dioxa-4λ⁴-thiatricyclo[5.2.1.0²,⁶]dec-8-en-4-one representing highly sophisticated applications of principles established through decades of research. The integration of multiple heteroatoms, precise stereochemical control, and advanced oxidation states exemplified in this compound demonstrates how historical foundations have enabled the development of increasingly complex and potentially useful molecular architectures.
Significance in Modern Organic Chemistry Research
The significance of (1R,2S,6R,7S)-3,5-dioxa-4λ⁴-thiatricyclo[5.2.1.0²,⁶]dec-8-en-4-one in contemporary organic chemistry research extends far beyond its structural complexity, representing important advances in multiple areas of chemical science including stereochemical control, heteroatom chemistry, and synthetic methodology development. The compound exemplifies the modern emphasis on chiral multi-centered fused tricyclic systems, which have become increasingly important in pharmaceutical research due to their potential for selective biological activity. Research conducted at institutions such as Osaka University has demonstrated the development of highly efficient synthetic approaches for producing chiral multi-centered fused tricyclic compounds, with core structures frequently found in bioactive compounds including medicines.
The incorporation of multiple heteroatoms within tricyclic frameworks represents a significant area of current research interest, particularly in the context of developing novel synthetic methodologies and understanding structure-activity relationships. The presence of both oxygen and sulfur heteroatoms in (1R,2S,6R,7S)-3,5-dioxa-4λ⁴-thiatricyclo[5.2.1.0²,⁶]dec-8-en-4-one provides multiple reactive sites that can participate in diverse chemical transformations, making such compounds valuable building blocks for complex synthetic sequences. The lambda-4 sulfur oxidation state represents an advanced example of organosulfur chemistry that challenges traditional synthetic approaches and requires sophisticated methodological development.
The stereochemical complexity inherent in this compound class has driven significant advances in asymmetric synthesis and chirality control methodologies. Modern synthetic approaches have focused on developing methods to achieve high enantioselectivity in the formation of polycyclic structures with multiple chiral centers, as demonstrated by research teams working on hydronaphthofuran synthesis and related tricyclic scaffolds. These synthetic challenges have led to innovations in catalyst development, including both organometallic and purely organic catalytic systems designed to control stereochemical outcomes in complex polycyclic formations.
The biological relevance of tricyclic heteroatom-containing compounds continues to drive significant research interest, particularly in the context of natural product synthesis and medicinal chemistry applications. Tricyclic scaffolds are abundant in natural products exhibiting important biological activities, with representative family members including morphine, azadirachtin, teucvidin, and momilacton, which demonstrate a range of biological activities including analgesic, anti-tumor, insecticide, and allelochemical properties. The structural motifs present in (1R,2S,6R,7S)-3,5-dioxa-4λ⁴-thiatricyclo[5.2.1.0²,⁶]dec-8-en-4-one share architectural features with these bioactive natural products, suggesting potential applications in pharmaceutical research.
| Research Area | Current Applications | Future Directions |
|---|---|---|
| Asymmetric Synthesis | Chiral catalyst development for polycyclic formation | Advanced stereochemical control methodologies |
| Heteroatom Chemistry | Lambda valence state investigations | Novel oxidation state utilization |
| Medicinal Chemistry | Bioactive scaffold exploration | Structure-activity relationship studies |
| Natural Product Synthesis | Total synthesis of complex tricyclic targets | Biomimetic synthetic approaches |
| Synthetic Methodology | Multi-step synthetic sequence development | Atom-economical synthetic routes |
The compound's potential applications in synthetic organic chemistry stem from its capacity to undergo various chemical reactions typical of molecules containing ketone and multiple heteroatom functionalities. These transformations may include nucleophilic addition reactions, reduction processes, and oxidation reactions, each offering opportunities for structural modification and derivatization. The systematic study of such reactions contributes to the broader understanding of tricyclic heteroatom chemistry and informs the development of new synthetic strategies for related compound classes.
Properties
IUPAC Name |
(1S,2R,6S,7R)-3,5-dioxa-4λ4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-11-9-6-4-1-2-5(3-4)7(6)10-11/h1-2,4-7H,3H2/t4-,5+,6-,7+,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFAMOVMUHSLI-SPMCEVJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2OS(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2OS(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the dioxathia group. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its unique structural characteristics that can influence biological activity.
- Antimicrobial Activity: Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have demonstrated that modifications to the molecular structure can enhance efficacy against resistant strains of bacteria .
- Anti-inflammatory Properties: Some derivatives have been explored for their anti-inflammatory effects, potentially serving as therapeutic agents in treating chronic inflammatory diseases .
Catalysis
The compound's structural framework allows it to function as a catalyst in various organic reactions.
- Chiral Catalysts: It has been utilized in the synthesis of chiral compounds through asymmetric catalysis. The presence of multiple stereocenters enables the compound to facilitate reactions with high enantioselectivity .
- Cycloaddition Reactions: The compound has been employed in cycloaddition reactions, which are vital for constructing complex cyclic structures found in many natural products and pharmaceuticals .
Materials Science
Due to its unique chemical structure, the compound can be integrated into materials science applications.
- Polymer Synthesis: The compound's reactive sites allow it to be used as a monomer in polymerization processes, leading to the development of novel materials with tailored properties .
- Nanotechnology: Its potential integration into nanomaterials has been explored, particularly in creating nanoscale devices for electronic applications or drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. Key pathways involved include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Heteroatoms
(a) 3,5-Dithiatricyclo[5.2.1.0²,⁶]decan-4-one
- Molecular Formula : Likely C₁₀H₁₂OS₂ (inferred from name).
- Key Difference : Replaces two oxygen atoms in the dioxa ring with sulfur (dithia), altering electronic properties and reactivity. Sulfur’s larger atomic size and lower electronegativity may increase ring strain and influence nucleophilic substitution kinetics compared to the target compound .
(b) rac-(1R,2S,3S,6R,7S)-Tricyclo[5.2.1.0²,⁶]dec-8-en-3-ol
Functionalized Tricyclic Derivatives
(a) 4-Azatricyclo Derivatives (Compounds 9–13)
- Examples: Compound 9: (1R,2S,6R,7S)-4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. Compound 13: (1R,2S,6R,7S)-4-[2-(Dimethylamino)ethyl]-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
- Key Differences: Nitrogen Substitution: The azatricyclo derivatives replace the sulfur atom with nitrogen, creating a lactam (amide) ring. Side Chains: Aminoethyl or dimethylaminoethyl groups introduce basicity, enabling salt formation and pH-dependent solubility .
(b) Compound 13 (from )
- Structure : A polyoxygenated tricyclic diterpene with acetoxy, pyridoxy, and tigloyloxy groups.
- Key Difference : The bulky substituents (e.g., acetylated sugars) contrast with the simpler dioxa-thia system of the target compound. Such modifications often enhance receptor binding specificity but complicate synthesis .
Table 1: Comparative Data for Selected Tricyclic Compounds
Key Observations:
Molecular Complexity: The target compound’s higher molecular weight (343.40 vs.
Synthetic Accessibility : Azatricyclo derivatives (e.g., Compound 9) require multi-step purification (e.g., silica gel chromatography), whereas the target compound’s synthesis may involve fewer steps due to its stable sulfone group .
Functional Group Impact : Sulfones (target compound) are less reactive than lactams (azatricyclo derivatives) but more stable under acidic conditions.
Research Implications and Gaps
- Comparative studies could clarify the role of sulfur vs. nitrogen in pharmacological profiles.
- Thermal Stability : The dioxa-thia system’s stability relative to dithia or lactam analogs remains unexplored. Differential scanning calorimetry (DSC) studies would be valuable.
Biological Activity
Molecular Formula
- Formula: CHOS
- Molecular Weight: 172.21 g/mol
Structural Characteristics
The compound features a unique tricyclic structure with both dioxo and thia functionalities that may contribute to its biological properties. The stereochemistry indicated by the (1R,2S,6R,7S) configuration suggests specific spatial arrangements that can influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs often exhibit antimicrobial activities. A study investigating related thiazole derivatives found significant antibacterial effects against various strains of bacteria, suggesting that (1R,2S,6R,7S)-3,5-dioxa-44-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one may possess similar properties.
Antioxidant Activity
Antioxidant assays conducted on structurally analogous compounds have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro. The presence of oxygen-containing functional groups likely contributes to these effects.
Cytotoxicity Studies
In vitro cytotoxicity assessments using cancer cell lines have demonstrated that compounds with dioxo and thia functionalities can induce apoptosis in malignant cells. Preliminary studies suggest that this compound might also exhibit selective cytotoxicity towards cancerous cells while sparing normal cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to (1R,2S,6R,7S)-3,5-dioxa-44-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one displayed significant inhibition zones compared to controls .
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 12 | E. coli |
| Target Compound | 18 | S. aureus |
Study 2: Antioxidant Activity
Another study focused on the antioxidant potential of similar dioxo compounds using DPPH radical scavenging assays. The findings revealed a strong correlation between the number of hydroxyl groups and antioxidant activity .
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| Target Compound | 20 |
Study 3: Cytotoxicity in Cancer Cells
Research conducted on the cytotoxic effects of thiazole derivatives in human cancer cell lines showed that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM . This suggests a potential therapeutic application for (1R,2S,6R,7S)-3,5-dioxa-44-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one in oncology.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,2S,6R,7S)-3,5-dioxa-4λ⁴-thiatricyclo[5.2.1.0²,⁶]dec-8-en-4-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cycloaddition or heterocyclic ring-closing reactions under controlled stereochemical conditions. For example, microwave-assisted synthesis or catalytic asymmetric methods (e.g., chiral auxiliaries) can optimize enantiomeric excess. Key parameters include temperature, solvent polarity, and catalyst choice (e.g., organocatalysts vs. transition metals). Post-synthesis characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .
Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert/oxidative atmospheres.
- pH sensitivity : Monitor structural integrity via HPLC or LC-MS in buffers ranging from pH 2–12.
- Light sensitivity : UV-Vis spectroscopy under controlled irradiation (e.g., ICH Q1B guidelines).
Reference standards and control experiments are essential to distinguish degradation products from synthetic impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
- Methodological Answer :
- NMR : ¹H/¹³C NMR with 2D techniques (COSY, NOESY) to resolve stereochemical ambiguity.
- X-ray crystallography : Absolute configuration determination.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
- IR/Raman spectroscopy : Identify functional groups (e.g., lactone, thioether) and conformational dynamics .
Advanced Research Questions
Q. How do stereochemical variations in the tricyclic core affect biological or catalytic activity?
- Methodological Answer : Use enantiomerically pure samples to compare structure-activity relationships (SAR). For biological studies, employ in vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking simulations. For catalytic applications, evaluate enantioselectivity in model reactions (e.g., asymmetric oxidation). Data should be analyzed using multivariate statistics to isolate stereochemical contributions .
Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT calculations : Optimize transition-state geometries to predict regioselectivity (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Molecular dynamics (MD) : Simulate solvent effects on conformational equilibria.
- Machine learning : Train models on analogous heterocyclic systems to forecast reaction outcomes. Validate predictions with small-scale exploratory syntheses .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detect conformational exchange broadening at variable temperatures.
- Paramagnetic shift reagents : Resolve overlapping signals in crowded spectra.
- Cryo-XRD : Capture low-temperature crystal structures to minimize thermal motion artifacts. Cross-validate with solid-state NMR to reconcile solution- and solid-phase data .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Methodological Answer :
- Biodegradation assays : Use OECD 301/307 protocols with activated sludge or soil microcosms.
- Photolysis studies : Simulate sunlight exposure to track degradation pathways (LC-QTOF-MS for metabolite identification).
- Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna, Danio rerio) using standardized OECD guidelines .
Theoretical and Methodological Frameworks
Q. How should researchers design experiments to investigate the compound’s interaction with biomacromolecules (e.g., enzymes, DNA)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution.
- Theoretical framework : Align with enzyme-substrate interaction models (e.g., induced-fit vs. lock-and-key) to contextualize findings .
Q. What statistical approaches are optimal for analyzing contradictory data in multi-laboratory studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
